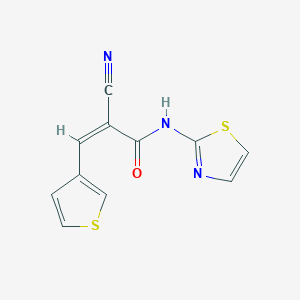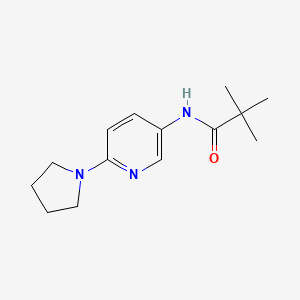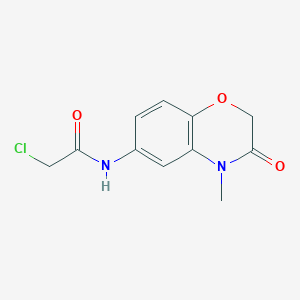
2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide, also known as CTMTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the thiazole family and is known for its unique structure and properties. In
Scientific Research Applications
2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been found to have potential applications in scientific research. It has been shown to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Furthermore, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide is not fully understood. It is believed that 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide may inhibit the production of inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide may induce apoptosis in cancer cells, leading to its anticancer effects.
Biochemical and Physiological Effects:
2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Furthermore, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide in lab experiments is its high purity and stability. Additionally, 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide has been shown to have low toxicity in animal models, making it a safe candidate for research. However, one limitation of using 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide in lab experiments is its high cost, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for the research of 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide. One direction is the development of new antibiotics based on 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide's antibacterial and antifungal properties. Additionally, further research is needed to fully understand the mechanism of action of 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide and its potential applications in the treatment of inflammatory diseases and cancer. Furthermore, the development of more cost-effective synthesis methods for 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide may increase its accessibility for researchers.
Synthesis Methods
The synthesis of 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide involves the reaction of 2-aminothiazole and 3-bromo-2-thiophenecarboxaldehyde in the presence of potassium carbonate and acetonitrile. The product is then reacted with acrylonitrile in the presence of triethylamine to yield 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide. This synthesis method has been optimized and yields high purity 2-cyano-N-(1,3-thiazol-2-yl)-3-(thiophen-3-yl)prop-2-enamide.
properties
IUPAC Name |
(Z)-2-cyano-N-(1,3-thiazol-2-yl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c12-6-9(5-8-1-3-16-7-8)10(15)14-11-13-2-4-17-11/h1-5,7H,(H,13,14,15)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTHXKKWDAYNQF-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=C(C#N)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C(/C#N)\C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)

![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)



![2-[2-[1-(3-Methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7518858.png)
![N-[6-(dimethylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7518864.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B7518875.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)
![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)